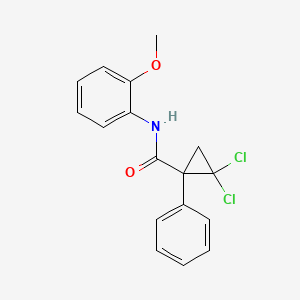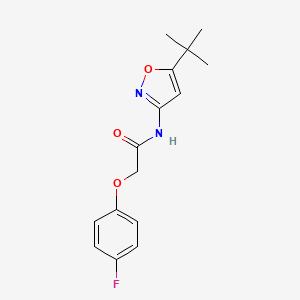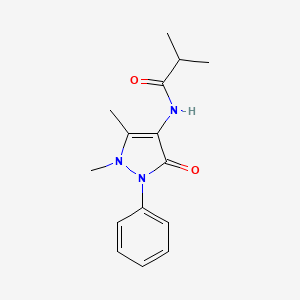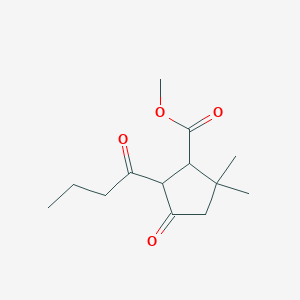
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential in scientific research. This compound is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in various cellular processes such as immune response, inflammation, and cell growth.
作用機序
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide inhibits the JAK and STAT signaling pathway by binding to the ATP-binding site of JAK and preventing its activation. This leads to the inhibition of downstream signaling pathways involving STAT proteins, which are involved in various cellular processes such as immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to inhibit the production of various cytokines and chemokines involved in inflammation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
実験室実験の利点と制限
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency in inhibiting the JAK and STAT signaling pathway, which makes it a valuable tool for investigating the role of these pathways in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide. One future direction is the investigation of its potential in combination with other drugs for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another future direction is the investigation of its potential in the regulation of stem cell differentiation and proliferation. In addition, further studies are needed to investigate the potential off-target effects of this compound and to develop more specific inhibitors of the JAK and STAT signaling pathway.
合成法
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 2,2-dichlorocyclopropanecarboxylic acid. The first step involves the conversion of 2,2-dichlorocyclopropanecarboxylic acid to 2,2-dichloro-1-phenylcyclopropanecarboxylic acid through a Grignard reaction. The second step involves the conversion of 2,2-dichloro-1-phenylcyclopropanecarboxylic acid to this compound through a series of reactions involving methoxyphenylamine and other reagents.
科学的研究の応用
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit JAK and STAT signaling pathways, which are involved in various cellular processes such as immune response, inflammation, and cell growth. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this compound has been used in various studies to investigate the role of JAK and STAT signaling pathways in various cellular processes.
特性
IUPAC Name |
2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-14-10-6-5-9-13(14)20-15(21)16(11-17(16,18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAIIYVVHNOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4933640.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)

